molecular formula C12H13N5O B11501606 Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl-

Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl-

Cat. No.: B11501606
M. Wt: 243.26 g/mol
InChI Key: CFCKAJROSXCYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOPROPYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]BENZAMIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopropyl group attached to a benzamide moiety, with a tetrazole ring linked via a methylene bridge. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an amine with triethyl orthoformate and sodium azide, catalyzed by a Lewis acid such as Yb(OTf)3 . The resulting tetrazole is then coupled with a benzamide derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or tetrazole sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.

Scientific Research Applications

N-CYCLOPROPYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPROPYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

N-cyclopropyl-4-(tetrazol-1-ylmethyl)benzamide

InChI

InChI=1S/C12H13N5O/c18-12(14-11-5-6-11)10-3-1-9(2-4-10)7-17-8-13-15-16-17/h1-4,8,11H,5-7H2,(H,14,18)

InChI Key

CFCKAJROSXCYQM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.